molecular formula C18H21N5O4 B2707029 N6-(2-Phenylethyl)adenosine CAS No. 20125-39-7

N6-(2-Phenylethyl)adenosine

Cat. No. B2707029
CAS RN: 20125-39-7
M. Wt: 371.397
InChI Key: LGZYEDZSPHLISU-SCFUHWHPSA-N
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Description

“N6-(2-Phenylethyl)adenosine” is an adenosine analogue . It has been used to study the effects of adenosine analogues on adenosine receptor functions . It is also a selective A1 adenosine receptor agonist with anti-proliferative activity on bladder cancer cells .


Molecular Structure Analysis

“N6-(2-Phenylethyl)adenosine” has an empirical formula of C18H21N5O4 . Its molecular weight is 371.39 . The molecule contains a total of 51 bonds, including 30 non-H bonds, 16 multiple bonds, 6 rotatable bonds, and 16 aromatic bonds . It also includes 2 five-membered rings, 2 six-membered rings, and 1 nine-membered ring .


Physical And Chemical Properties Analysis

“N6-(2-Phenylethyl)adenosine” is a solid substance . It is soluble in 0.1 M NaOH, moderately soluble in ethanol, and very slightly soluble in water . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N6-(2-Phenylethyl)adenosine, focusing on six unique fields:

Cardioprotection

N6-(2-Phenylethyl)adenosine is a selective A1 adenosine receptor agonist, which has been shown to provide cardioprotective effects. It can reduce ischemia-reperfusion injury by decreasing myocardial oxygen demand and improving coronary blood flow. This makes it a potential therapeutic agent for conditions such as myocardial infarction and heart failure .

Neuroprotection

In the field of neuroprotection, N6-(2-Phenylethyl)adenosine has been studied for its ability to protect neurons from damage. By activating A1 adenosine receptors, it can inhibit excitotoxicity and reduce neuronal injury in conditions like stroke and neurodegenerative diseases. This compound has shown promise in experimental models of Parkinson’s disease and Alzheimer’s disease .

Anti-inflammatory Effects

N6-(2-Phenylethyl)adenosine exhibits significant anti-inflammatory properties. It can modulate the immune response by reducing the production of pro-inflammatory cytokines and inhibiting the activation of immune cells. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Cancer Therapy

Research has indicated that N6-(2-Phenylethyl)adenosine can play a role in cancer therapy. It can inhibit tumor growth and metastasis by modulating the tumor microenvironment and enhancing the immune response against cancer cells. Additionally, it has been studied for its ability to sensitize cancer cells to chemotherapy and radiotherapy .

Respiratory Diseases

In respiratory diseases, N6-(2-Phenylethyl)adenosine has been explored for its potential to treat conditions like asthma and chronic obstructive pulmonary disease (COPD). By activating A1 adenosine receptors, it can reduce airway inflammation and bronchoconstriction, leading to improved respiratory function .

Cystic Fibrosis

N6-(2-Phenylethyl)adenosine has been used to study the cystic fibrosis transmembrane conductance regulator (CFTR). It can enhance the function of CFTR, which is defective in cystic fibrosis patients. This application is crucial for developing new treatments aimed at correcting the underlying cause of cystic fibrosis .

properties

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(2-phenylethylamino)purin-9-yl]oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4/c24-8-12-14(25)15(26)18(27-12)23-10-22-13-16(20-9-21-17(13)23)19-7-6-11-4-2-1-3-5-11/h1-5,9-10,12,14-15,18,24-26H,6-8H2,(H,19,20,21)/t12-,14-,15-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZYEDZSPHLISU-SCFUHWHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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